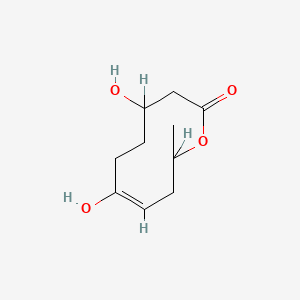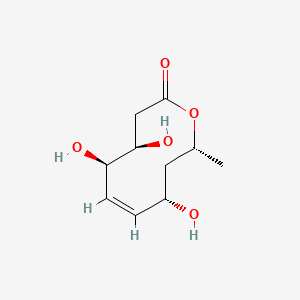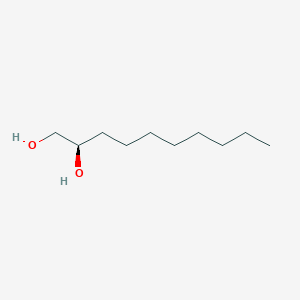
1,2-Decanediol
概要
説明
1,2-Decanediol is a colorless liquid with a pleasant odor . It has the molecular formula C10H22O2 and a molecular weight of 174.2805 . It is an aromatic hydrocarbon with a fatty acid residue and is a glycol that is decane bearing two hydroxy substituents located at positions 1 and 2 .
Synthesis Analysis
1,2-Decanediol can be synthesized by adding 3 moles of acetone to 1 mole of a mixture of 1-nonene oxide and 1-decene oxide at room temperature .Molecular Structure Analysis
The molecular structure of 1,2-Decanediol consists of a decane backbone with hydroxy groups attached at the 1 and 2 positions .Chemical Reactions Analysis
The hydrodeoxygenation of 1,2-decanediol over Cu/SiO2-Al2O3 underwent a different reaction mechanism in which decanal was formed as the intermediate .Physical And Chemical Properties Analysis
1,2-Decanediol is a solid substance with a melting point of 48-50 °C and a boiling point of 255 °C . It exhibits solubility in water while being insoluble in ethanol .科学的研究の応用
Application in Dermatology
- Specific Scientific Field : Dermatology
- Summary of the Application : 1,2-Decanediol is used in a moisturizer as an adjuvant treatment in topical therapy with retinoids . Retinoids are a class of chemical compounds that are vitamers of Vitamin A or are chemically related to it and are used in medicine to modulate gene functions in place of this vitamin. The moisturizer containing 1,2-Decanediol is used alongside these retinoids to enhance their effect.
- Methods of Application or Experimental Procedures : A double-blinded, prospective, randomized, vehicle-controlled clinical trial was conducted to investigate the tolerability and effect of a moisturizer containing licochalcone A, l-carnitine, and 1,2-decanediol as adjuvant treatment in topical therapy with retinoids .
- Results or Outcomes : The study found that the moisturizer containing 1,2-Decanediol was well-tolerated and effective as an adjuvant treatment in topical therapy with retinoids .
Application in Microbiology
- Specific Scientific Field : Microbiology
- Summary of the Application : 1,2-Decanediol exhibits antibacterial activity against several bacteria and yeast . It has been found to be particularly effective against Staphylococcus aureus and Staphylococcus epidermidis, which are part of the human skin microbiome .
- Methods of Application or Experimental Procedures : In a study, the minimal inhibitory concentration (MIC) was evaluated for 1,2-alkanediol comprising 4–12 carbon atoms against S. aureus and S. epidermidis . The antibacterial activity was found to depend on the alkyl chain length .
- Results or Outcomes : 1,2-Decanediol exhibited significant bactericidal activity. The findings of the relationship between the molecular structure and the antimicrobial activity of 1,2-alkanediols are useful for designing cosmetic formulations that control skin microbiome .
Application in Material Science
- Specific Scientific Field : Material Science
- Summary of the Application : 1,2-Decanediol is used in the synthesis of polyesters . These polyesters have applications in the production of pharmaceuticals, advanced coatings, lubricants, detergents, surfactants, adhesives, and initiators .
- Methods of Application or Experimental Procedures : 1,2-Decanediol is synthesized by reduction from dodecanedioic acid . It is then used in the synthesis of polyesters .
- Results or Outcomes : The resulting polyesters have a wide range of applications, demonstrating the versatility of 1,2-Decanediol in material science .
Application in Pharmacology
- Specific Scientific Field : Pharmacology
- Summary of the Application : 1,2-Decanediol is used in the formulation of a moisturizer containing licochalcone A and l-carnitine . This moisturizer has been investigated for its therapeutic potential in a series of preclinical and clinical studies .
- Methods of Application or Experimental Procedures : A double-blinded, prospective, randomized, vehicle-controlled clinical trial was conducted to investigate the tolerability and effect of this moisturizer as adjuvant treatment in topical therapy with retinoids .
- Results or Outcomes : The study found that the moisturizer was well-tolerated and effective as an adjuvant treatment in topical therapy with retinoids .
Application in Material Science
- Specific Scientific Field : Material Science
- Summary of the Application : 1,2-Decanediol is used in the synthesis of polyesters . These polyesters have applications in the production of pharmaceuticals, advanced coatings, lubricants, detergents, surfactants, adhesives, and initiators .
- Methods of Application or Experimental Procedures : 1,2-Decanediol is synthesized by reduction from dodecanedioic acid . It is then used in the synthesis of polyesters .
- Results or Outcomes : The resulting polyesters have a wide range of applications, demonstrating the versatility of 1,2-Decanediol in material science .
Safety And Hazards
特性
IUPAC Name |
decane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSBDQINUMTIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009388 | |
| Record name | 1,2-Decanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Acros Organics MSDS] | |
| Record name | 1,2-Decanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19203 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2-Decanediol | |
CAS RN |
1119-86-4 | |
| Record name | 1,2-Decanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Decanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Decanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECYLENE GLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57M60MI88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

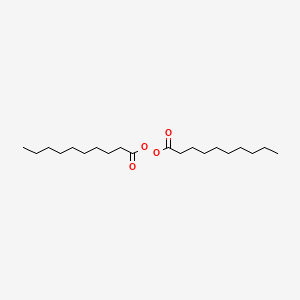
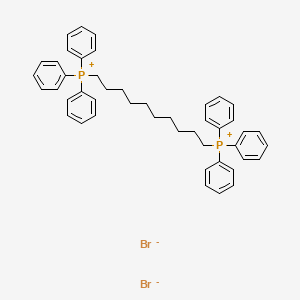
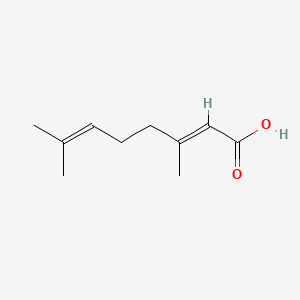
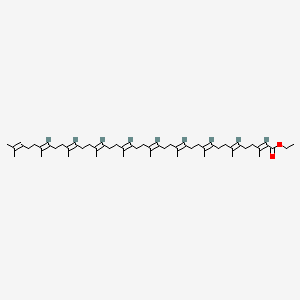
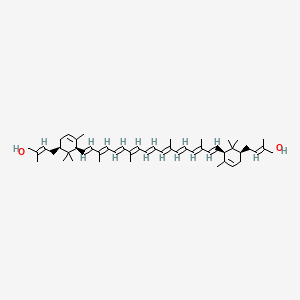
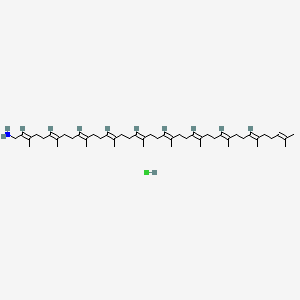
![[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-3H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B1670100.png)
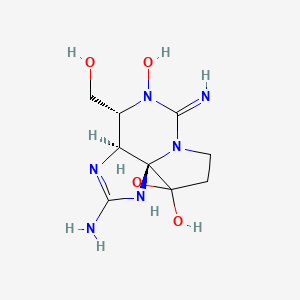
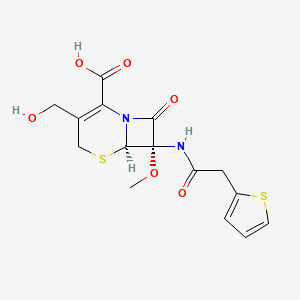
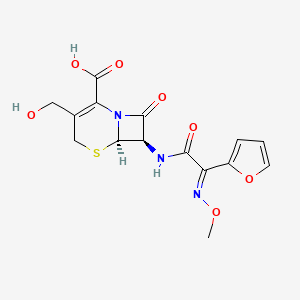
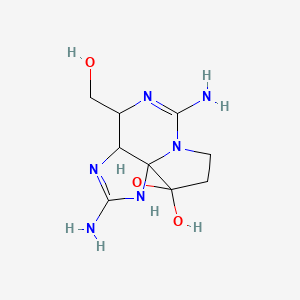
![(8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B1670108.png)
